molecular formula C15H14O3 B6364886 2-(4-Methoxy-2-methylphenyl)benzoic acid CAS No. 854236-46-7

2-(4-Methoxy-2-methylphenyl)benzoic acid

Cat. No.: B6364886
CAS No.: 854236-46-7
M. Wt: 242.27 g/mol
InChI Key: SNBMALIRAOBZQT-UHFFFAOYSA-N
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Description

Contextualizing Biphenyl (B1667301) Carboxylic Acids within Organic and Medicinal Chemistry

Biphenyl derivatives are a cornerstone in organic chemistry, serving as vital intermediates for a plethora of materials, including drugs, agricultural products, and liquid crystals. ajgreenchem.com The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure found in numerous pharmacologically active compounds. ajgreenchem.comresearchgate.net These compounds exhibit a wide range of medicinal activities, including anti-inflammatory, antimicrobial, anti-proliferative, and antihypertensive properties. ajgreenchem.com

The incorporation of a carboxylic acid functional group into the biphenyl structure is of particular significance. ajgreenchem.com This group can enhance the polarity and hydrophilicity of a molecule, which can in turn influence its bioavailability. ajgreenchem.com Well-known drugs such as Flurbiprofen and Diflunisal are examples of biphenyl carboxylic acids that function as non-steroidal anti-inflammatory drugs (NSAIDs). ajgreenchem.com The synthesis of biphenyl carboxylic acids often involves modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the crucial carbon-carbon bond between the two aryl rings. ajgreenchem.com

Rationale for Investigating 2-(4-Methoxy-2-methylphenyl)benzoic Acid

The specific structure of this compound presents several points of interest for chemical researchers. The molecule is a derivative of 2-aminobenzoic acid (anthranilic acid), a class of compounds that are an important branch of NSAIDs. nih.govresearchgate.net The substitution pattern on the two phenyl rings—a methoxy (B1213986) and a methyl group on one, and a carboxylic acid on the other—creates a distinct electronic and steric environment. This arrangement can influence the molecule's conformation, specifically the dihedral angle between the two aromatic rings, which is a key determinant of its biological activity. nih.gov

Research into related structures provides a strong rationale for its investigation. For instance, the demethylation of the closely related 2-(4-methoxy-2-methylphenylamino)benzoic acid yields 2-(4-hydroxy-2-methylphenylamino)benzoic acid. prepchem.com Furthermore, 2-(4-methylphenyl)benzoic acid serves as a crucial intermediate in the synthesis of "Sartans," a class of angiotensin II antagonists used as antihypertensives. google.com These examples highlight the potential of substituted biphenyl benzoic acids to serve as precursors or analogs to valuable chemical entities.

Table 1: Physicochemical Properties of this compound and Related Compounds Note: Data for the title compound is not widely available in public databases. The table includes data for structurally related compounds to provide context.

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)CAS Number
4-Methoxy-2-methylbenzoic acidC9H10O3166.17177-1816245-57-4 sigmaaldrich.com
2-Methoxybenzoic acidC8H8O3152.15-579-75-9 nist.gov
Biphenyl-4-carboxylic acidC13H10O2198.22220-22592-92-2 sigmaaldrich.com
Biphenyl-3-carboxylic acidC13H10O2198.22-716-76-7 nih.gov
2-(4-Methylbenzoyl)benzoic acidC15H12O2-137-13985-55-2 chemicalbook.com

Overview of Current Research Landscape Pertaining to Aromatic Carboxylic Acid Derivatives

The field of aromatic carboxylic acids is dynamic, with ongoing research focused on developing novel synthetic methods and exploring new therapeutic applications. patsnap.com Recent advancements have centered on enhancing the specificity and reducing the side effects of drugs based on these structures. patsnap.com This is being achieved through a deeper understanding of structure-activity relationships, aided by computational modeling. patsnap.com

A significant trend is the use of carboxylic acids as adaptive functional groups in catalysis. acs.orgprinceton.edu Innovative methods, such as metallaphotoredox catalysis, now enable the direct functionalization of both aliphatic and aromatic carboxylic acids, which were previously challenging to modify. acs.orgprinceton.edu This allows for the late-stage modification of complex molecules, a valuable tool in drug discovery. acs.org Furthermore, the carboxylation of organic molecules using carbon dioxide (CO2) is a growing area of interest, as it represents a sustainable pathway to valuable carboxylic acids. acs.org Researchers are also exploring new drug delivery systems and prodrug strategies to improve the bioavailability and stability of carboxylic acid-based pharmaceuticals. patsnap.com The synthesis of these complex derivatives often requires stereospecific methods to achieve high yields and purity, which remains an active area of research. patsnap.comgoogle.com These broad trends provide a fertile ground for the investigation of specific molecules like this compound, as chemists seek to expand the library of functionalized aromatic compounds for various applications. ajgreenchem.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-11(18-2)7-8-12(10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMALIRAOBZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681242
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854236-46-7
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Methoxy 2 Methylphenyl Benzoic Acid and Analogous Structures

Strategic Design of Precursors and Retrosynthetic Analysis

The design of an efficient synthesis for a complex molecule like 2-(4-methoxy-2-methylphenyl)benzoic acid begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, the key disconnection is the biaryl bond connecting the two phenyl rings. This leads to two primary precursor fragments: a substituted benzoic acid derivative and a substituted phenyl derivative.

One common strategy involves the use of carboxylic acids as versatile precursors. rsc.org For instance, a retrosynthetic approach could start with 2-halobenzoic acid and 4-methoxy-2-methylphenylboronic acid. Alternatively, a 2-halotoluene derivative and a carboxyphenylboronic acid could be employed. The choice of precursors is often dictated by the commercial availability, stability, and reactivity of the starting materials. rsc.org Recent advancements have even explored the use of carboxylic acids as donors of both aryl groups, further streamlining the synthetic process. rsc.org

The synthesis of necessary precursors, if not commercially available, is a critical step. For example, substituted phenylboronic acids can be prepared from the corresponding aryl halides through borylation reactions. rsc.org Similarly, substituted benzoic acids can be synthesized through various classical organic reactions. rsc.org Careful consideration of the substituent patterns on both rings is essential to avoid unwanted side reactions and to ensure the desired regioselectivity of the final product.

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions are the most prevalent methods for constructing the biaryl bond in compounds like this compound. Palladium and nickel catalysts are particularly effective for this transformation. wikipedia.org

Palladium-Catalyzed Coupling Reactions for Biaryl Bond Formation

Palladium-catalyzed reactions are a mainstay for the synthesis of biaryl compounds due to their high efficiency and functional group tolerance. researchgate.netnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgmdpi.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). libretexts.orgmdpi.com

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). libretexts.orgmdpi.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgmdpi.com

The choice of base, solvent, and ligand are all critical parameters that can significantly influence the reaction's success. nih.govresearchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, particularly the choice of palladium precursor and the supporting ligand. rsc.orgrsc.org While simple palladium salts like Pd(OAc)₂ can be effective, the use of pre-catalysts and specialized ligands often leads to improved yields and broader substrate scope. rsc.orgrsc.orgnih.gov

Ligands play a crucial role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle, and preventing the formation of inactive palladium black. nih.govnih.gov Biaryl monophosphine ligands, such as those developed by Buchwald and others, have proven to be particularly effective for a wide range of cross-coupling reactions. nih.govresearchgate.net These ligands are often bulky and electron-rich, which facilitates both the oxidative addition and reductive elimination steps. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable catalysts for challenging cross-coupling reactions. acs.org

Automated systems and high-throughput screening methods are increasingly being used to rapidly optimize reaction conditions, including the catalyst, ligand, base, solvent, and temperature, leading to more efficient and robust synthetic protocols. rsc.orgrsc.org

Table 1: Examples of Ligands Used in Palladium-Catalyzed Cross-Coupling Reactions

Ligand Type Specific Examples Key Features
Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃) Electron-rich, sterically demanding. nih.gov
Biaryl Phosphines Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich, promote challenging couplings. nih.govresearchgate.net
N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors, form stable complexes. acs.org

Nickel-Mediated Cross-Coupling Strategies for Biphenyl (B1667301) Synthesis

While palladium catalysts are widely used, nickel-based systems have emerged as a powerful and often more cost-effective alternative for biaryl synthesis. wikipedia.orgnih.gov Nickel catalysts can be particularly effective for coupling unreactive aryl chlorides and for reactions involving sterically hindered substrates. nih.gov

The mechanism of nickel-catalyzed cross-coupling can be more complex than that of palladium and may involve different oxidation states of nickel, including Ni(I)/Ni(III) catalytic cycles. researchgate.net Radical pathways have also been implicated in some nickel-catalyzed transformations. acs.org

Similar to palladium systems, the choice of ligand is critical for the success of nickel-catalyzed cross-couplings. A variety of phosphine (B1218219) and N-heterocyclic carbene ligands have been developed to enhance the reactivity and selectivity of nickel catalysts. nih.govrsc.org The development of air-stable nickel pre-catalysts has also simplified their application in organic synthesis. acs.org

Classical and Modern Organic Synthesis Routes

Beyond metal-catalyzed cross-coupling reactions, other synthetic methods have been employed for the synthesis of biaryl compounds.

The Ullmann reaction , first reported in 1901, is a classical method for synthesizing biaryls by coupling two aryl halides in the presence of copper. wikipedia.orgiitk.ac.in While historically significant, the traditional Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.org Modern variations have been developed that utilize catalytic amounts of copper or other metals like palladium, and often employ ligands to facilitate the reaction under milder conditions. rsc.orgrsc.orgnih.gov

Another classical approach is the Pschorr cyclization , which involves the intramolecular cyclization of a diazonium salt to form a biaryl linkage. wikipedia.orgwikipedia.orgthieme.de This reaction is typically catalyzed by copper and proceeds through a radical mechanism. wikipedia.orgorganic-chemistry.orgpsu.edu While useful for the synthesis of certain polycyclic aromatic systems, the yields can sometimes be moderate. organic-chemistry.org

More recent developments in organic synthesis have led to novel strategies for biaryl formation. These include methods that utilize unconventional starting materials or reaction pathways. For example, gas-phase synthesis methods involving radical additions have been explored for the preparation of biphenyl and its derivatives. rsc.org Additionally, palladium-catalyzed decarbonylative annulation of 2-arylbenzoic acids with alkynes has been developed as a route to phenanthrenes, which are a class of polycyclic biaryl compounds. acs.orgacs.org

Friedel-Crafts Acylation and Alkylation Derivatives

Friedel-Crafts reactions, developed in 1877, are fundamental methods for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylation and acylation, both of which are pivotal in synthesizing precursors for more complex biaryl structures. wikipedia.org

Friedel-Crafts Acylation introduces an acyl group (R-C=O) into an aromatic ring using an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion (RCO⁺), which is then attacked by the aromatic ring. byjus.com A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing the polyacylation side reactions that can plague Friedel-Crafts alkylations. libretexts.org For the synthesis of a precursor to this compound, one could envision the acylation of 4-methoxytoluene (p-cresyl methyl ether) with 2-methylbenzoyl chloride.

Friedel-Crafts Alkylation attaches an alkyl group to an aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org The mechanism involves the formation of a carbocation electrophile, which is then attacked by the nucleophilic aromatic ring. youtube.com However, this reaction has several limitations: the potential for carbocation rearrangements to form more stable carbocations, the possibility of polyalkylation since the alkylated product is often more reactive than the starting material, and the reaction's failure with strongly deactivated aromatic rings. masterorganicchemistry.comlibretexts.orgyoutube.com

The Haworth synthesis, a variation of Friedel-Crafts acylation, uses a cyclic anhydride like succinic anhydride to build fused ring systems, which can be subsequently modified to generate complex aromatic structures. wikipedia.org

FeatureFriedel-Crafts AcylationFriedel-Crafts Alkylation
Electrophile Acylium ion (RCO⁺)Carbocation (R⁺)
Reagents Acyl halide/anhydride + Lewis acid (e.g., AlCl₃)Alkyl halide/alkene + Lewis acid (e.g., AlCl₃)
Rearrangement No rearrangement of the acylium ion observed. masterorganicchemistry.comCarbocation rearrangement is common. youtube.com
Poly-substitution Product is deactivated, preventing further reaction. libretexts.orgProduct is activated, often leading to polyalkylation. libretexts.org
Application Synthesis of aryl ketones.Synthesis of alkylated arenes.

Multi-Step Synthesis Pathways for Aryl-Substituted Benzoic Acids

The construction of the biaryl scaffold of compounds like this compound typically requires multi-step synthetic sequences, with transition-metal-catalyzed cross-coupling reactions being the most powerful and versatile methods. numberanalytics.comresearchgate.net These reactions revolutionized biaryl synthesis by offering milder conditions and greater functional group tolerance compared to classical methods like the Ullmann reaction. numberanalytics.com

Commonly employed cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium complex in the presence of a base. numberanalytics.comgoogle.com It is widely used due to the stability and low toxicity of the boronic acid reagents. google.com For instance, the synthesis of 2-(4-methylphenyl)benzoic acid esters has been achieved via the Suzuki coupling of 4-methylphenylboronic acid with 2-bromobenzonitrile, followed by hydrolysis. google.comgoogle.com

Negishi Coupling: This method couples an organozinc reagent with an aryl halide, catalyzed by a nickel or palladium complex. numberanalytics.com It is noted for its high reactivity and functional group tolerance. A process for preparing 2-(4-methylphenyl)benzoic acid esters involves the reaction of an arylzinc compound with a sulfonic derivative of a benzoate (B1203000), catalyzed by a nickel or palladium complex. google.com

Stille Coupling: This reaction uses an organotin reagent (stannane) coupled with an aryl halide, typically catalyzed by palladium. numberanalytics.com

Ullmann Reaction: A classical method that involves the copper-mediated coupling of two aryl halides. While historically important, it often requires harsh reaction conditions. numberanalytics.com A modern application involves the synthesis of 2-phenoxybenzoic acids via an Ullmann reaction between a substituted 2-chlorobenzoic acid and a phenol (B47542). nih.gov

Buchwald-Hartwig Amination: While primarily for C-N bond formation, related cross-coupling strategies can be adapted. For example, the synthesis of an analogue, 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, was achieved through a Buchwald-Hartwig cross-coupling followed by ester hydrolysis. nih.gov

The order of synthetic steps is critical, as the directing effects of substituents influence the regiochemistry of subsequent reactions. lumenlearning.com For example, installing a meta-directing group like a carboxylic acid early in a synthesis will direct subsequent electrophilic aromatic substitutions to the meta position. lumenlearning.comyoutube.com

Coupling ReactionOrganometallic ReagentAryl ElectrophileCatalystKey Features
Suzuki-Miyaura Arylboronic acid/esterAryl-X (X = I, Br, Cl, OTf)PalladiumStable, low-toxicity reagents; requires base. numberanalytics.comgoogle.com
Negishi ArylzincAryl-XNickel or PalladiumHigh reactivity; sensitive to moisture/air. numberanalytics.comgoogle.com
Stille ArylstannaneAryl-XPalladiumTolerant of many functional groups; toxic tin byproducts. numberanalytics.com
Ullmann N/A (Aryl-X + Aryl-X)Aryl-I, Aryl-BrCopperClassical method; often requires high temperatures. numberanalytics.comnih.gov

Directed Ortho-Metalation (DOM) in Substituted Benzoic Acid Synthesis

Directed Ortho-Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgbohrium.com The technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong organolithium base to deprotonate the proton at the adjacent ortho position, creating a stabilized organolithium intermediate. This intermediate can then be trapped by a wide range of electrophiles to introduce a substituent with high regiocontrol. acs.orgrsc.org

The carboxylic acid group, once considered incompatible with strong bases, has been established as an effective DMG. organic-chemistry.orgrsc.org By treating an unprotected benzoic acid with a suitable base, a dianion is formed, and metalation occurs specifically at the position ortho to the carboxylate. bohrium.comacs.org This approach offers a more efficient alternative to traditional methods that rely on robust directing groups like tertiary amides, which often require harsh conditions for subsequent hydrolysis to the desired benzoic acid. bohrium.comacs.org

Key findings in the DOM of benzoic acids include:

Regioselectivity Control: The choice of base can influence the site of metalation. For 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at -78°C results in exclusive deprotonation at the C6 position (ortho to the carboxylate). organic-chemistry.orgacs.org In contrast, using a superbase like n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.orgacs.org

Directing Group Hierarchy: The carboxylic acid group has been shown to be an intermediate-strength DMG, capable of directing metalation even in the presence of other directing groups like methoxy (B1213986) or chloro functions. rsc.org

Synthetic Utility: The lithiated species generated via DOM can react with various electrophiles, such as alkyl halides (e.g., methyl iodide), to introduce substituents. rsc.org This methodology has been used to prepare contiguously substituted benzoic acids that are difficult to access through classical electrophilic substitution, which often suffers from poor regioselectivity and low yields. bohrium.comacs.org

Reagent SystemSubstrateSite of MetalationProduct after Quenching with MeIReference
s-BuLi/TMEDA2-Methoxybenzoic AcidC6 (ortho to -COOH)2-Methoxy-6-methylbenzoic acid organic-chemistry.org, acs.org, bohrium.com
n-BuLi/t-BuOK2-Methoxybenzoic AcidC3 (ortho to -OCH₃)2-Methoxy-3-methylbenzoic acid organic-chemistry.org, acs.org
s-BuLi/TMEDABenzoic AcidC2/C6 (ortho to -COOH)o-Toluic acid rsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is an approach that aims to design chemical products and processes that minimize the use and generation of hazardous substances. youtube.com The application of its 12 principles is crucial for developing sustainable synthetic routes for complex molecules like this compound. youtube.com

Key principles relevant to this synthesis include:

Prevention of Waste: It is preferable to prevent waste formation than to treat it afterward. youtube.com Synthetic routes with higher yields and fewer side products are inherently greener.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Cross-coupling reactions like Suzuki and Negishi couplings generally have better atom economy than classical stoichiometric reactions.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. youtube.com The use of palladium, nickel, or copper catalysts in biaryl synthesis allows for reactions to proceed with small amounts of catalyst that can be recycled, minimizing waste. youtube.comnumberanalytics.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com Solvents account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com Research is focused on replacing traditional solvents like DMF and NMP with greener alternatives or developing solvent-free reaction conditions. skpharmteco.comnih.gov Toluene, for example, can be recovered after a reaction, minimizing organic waste. nih.gov

Design for Energy Efficiency: Chemical reactions should ideally be conducted at ambient temperature and pressure. youtube.com Developing catalysts that are active under milder conditions reduces energy consumption.

Use of Renewable Feedstocks: Whenever practicable, starting materials should be derived from renewable rather than depleting resources. youtube.com For example, some syntheses start with naturally occurring materials like shikimic acid, extracted from Chinese star anise, to reduce reliance on petrochemicals. youtube.com

By evaluating synthetic pathways against these principles, chemists can select or design routes that are not only efficient but also environmentally responsible.

Methodologies for Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product in biaryl synthesis while minimizing side reactions. numberanalytics.comnumberanalytics.com For transition-metal-catalyzed cross-coupling reactions, several parameters can be fine-tuned to enhance performance.

Key Optimization Strategies:

Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. numberanalytics.com Palladium and nickel are the most common metals. numberanalytics.com The ligand stabilizes the metal center and modulates its reactivity and selectivity. For sterically hindered substrates, bulky phosphine ligands like P(t-Bu)₃ can improve yields, while electron-rich ligands may be better for electron-deficient substrates. numberanalytics.com

Reaction Conditions: Temperature, reaction time, and solvent significantly influence the outcome. numberanalytics.com Higher temperatures can increase reaction rates but may also lead to catalyst degradation or byproduct formation. numberanalytics.com The solvent can impact catalyst activity and solubility of reagents.

Base and Additives: In Suzuki couplings, the choice and amount of base are crucial. For Negishi couplings, additives like lithium chloride (LiCl) can be essential for effective cross-coupling by accelerating the reduction of the catalyst's active form. organic-chemistry.org

Control of Substrate Concentration: High substrate concentrations can increase reaction rates but may also lead to catalyst inhibition. numberanalytics.com In some cases, slow addition of one reagent via a syringe pump can help match reaction rates and improve yields, especially in Kumada couplings. organic-chemistry.org

Minimizing Homocoupling: A common side reaction is the coupling of two identical aryl partners (homocoupling). This can sometimes be suppressed by carefully controlling the reaction conditions or the choice of catalyst system. For example, a process for preparing biaryls from two different aryl halides used a dual Ni/Pd catalyst system with zinc as a reductant to favor the desired cross-coupling product over homocoupled byproducts. google.com

ParameterInfluence on ReactionOptimization ExampleReference
Catalyst/Ligand Affects reactivity, selectivity, and substrate scope.Using bulky phosphine ligands for sterically hindered couplings. numberanalytics.com
Temperature Impacts reaction rate and catalyst stability.Optimizing temperature to balance rate and prevent degradation. numberanalytics.com
Solvent Affects solubility and catalyst activity.Screening various solvents to find the optimal medium. numberanalytics.com
Additives Can accelerate reaction or suppress side reactions.Using LiCl in Negishi couplings to promote catalyst turnover. organic-chemistry.org
Reagent Addition Controls concentration and reaction rate.Syringe pump addition of Grignard reagents in Kumada couplings. organic-chemistry.org

Purification Techniques for Research-Grade Compounds

Obtaining a compound like this compound in high purity is essential for its use in research and as a synthetic intermediate. After the reaction is complete, the crude product must be isolated from unreacted starting materials, catalysts, and byproducts. The primary techniques for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization: This is a powerful technique for purifying crystalline solids. youtube.com The principle is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. youtube.com

Procedure: The crude solid is dissolved in a minimum amount of a suitable hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. youtube.com As the solution cools slowly, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). youtube.com The pure crystals are then collected by filtration.

Solvent Selection: The choice of solvent is critical. An ideal solvent dissolves the compound well when hot but poorly when cold. Water, ethanol, and ethyl acetate (B1210297) are common solvents. nih.govyoutube.com For some benzoic acid derivatives, recrystallization from isopropanol (B130326) or an ethanol/water mixture is effective. google.comlibretexts.org

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as they are passed through a column eluted with a mobile phase (solvent). nih.gov

Procedure: The crude mixture is loaded onto the top of a column packed with an adsorbent like silica gel. A solvent or solvent mixture (eluent) is then passed through the column. Compounds with weaker interactions with the stationary phase travel down the column faster than those with stronger interactions, allowing for their separation.

Application: Column chromatography is highly effective for separating complex mixtures or purifying non-crystalline oils. It is often used when recrystallization is ineffective or to achieve very high purity. google.comnih.gov The final product can be isolated by evaporating the solvent from the collected fractions. google.com

After purification, the identity and purity of the compound are confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. truman.edu

Chemical Reactivity, Derivatization, and Transformation Studies of 2 4 Methoxy 2 Methylphenyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and amides, and can also be removed through decarboxylative processes to yield different structural cores.

The carboxylic acid function of 2-(4-methoxy-2-methylphenyl)benzoic acid can be readily converted to its corresponding esters through various synthetic methodologies. These ester derivatives are valuable as intermediates in organic synthesis. google.com For instance, processes have been developed for preparing esters of similar 2-phenylbenzoic acid structures, which are key intermediates for important pharmaceutical compounds. google.com

One effective method involves the cross-coupling of a sulfonic derivative of a benzoate (B1203000) with an arylzinc compound, catalyzed by transition metals like palladium(0) or nickel(0). google.com In a typical reaction, a methyl sulfonyloxybenzoate can be reacted with a p-tolylzinc halide in the presence of a catalyst such as palladium chloride/triphenylphosphine or nickel chloride/triphenylphosphine. google.com These reactions are generally performed in an inert atmosphere using solvents like tetrahydrofuran (B95107) (THF). google.com Yields for these types of reactions can be quite high, often exceeding 70% and in some cases reaching up to 91%. google.com

The reaction conditions for such esterifications can be summarized as follows:

Catalyst SystemReagentsSolventTemperatureYieldReference
PdCl₂ / PPh₃Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate, p-tolylzinc bromideDry THFReflux (67°C)79% google.com
NiCl₂ / PPh₃ / n-BuLiMethyl 2-(methanesulfonyloxy)benzoate, p-tolylzinc bromide, LiClDry THFRoom Temp to Reflux50% google.com
Pd(0) or Ni(0)Sulfonic derivative (II), Arylzinc compound (III)Toluene, Xylene, THF20 to 80°C>70% google.com

More contemporary methods for esterification utilize solid acid catalysts. For example, a zirconium-titanium solid superacid has been shown to be effective for the esterification of various benzoic acids with methanol (B129727). rsc.org This heterogeneous catalysis approach offers advantages in terms of catalyst separation and reusability. rsc.org

The transformation of the carboxylic acid group into an amide is a fundamental reaction for creating compounds with potential biological activity. A standard method to achieve this is by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. This intermediate can then be reacted with a primary or secondary amine to form the corresponding amide. stackexchange.com For example, the synthesis of thioureides of similar benzoic acid structures proceeds by reacting the respective benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189), followed by treatment with primary aromatic amines. stackexchange.com

Alternatively, modern coupling reagents facilitate direct amide bond formation without the need to isolate an acid chloride. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are used to synthesize dipeptides and other amides from carboxylic acids and amines in good yields. nih.gov A general amidation reaction involves the condensation of a carboxylic acid with an amine, which forms an amide and water. nih.gov This reaction is versatile, though it may not work with tertiary amines which lack a necessary hydrogen atom for the reaction to proceed. nih.gov

Decarboxylation, the removal of the carboxyl group, represents a significant transformation that can lead to valuable chemical structures. While the direct decarboxylation of aromatic carboxylic acids can be challenging, requiring high temperatures, several catalytic methods have been developed to facilitate this process under milder conditions. nih.gov

One such method is a decarboxylative hydroxylation, which converts benzoic acids into phenols. nih.gov This process can be enabled by photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylate complexes, generating aryl radicals that can be trapped to form the C-O bond. nih.gov Another approach involves the oxidative decarboxylation of 2-aryl carboxylic acids to generate aldehydes, ketones, or nitriles using a hypervalent iodine reagent like (diacetoxyiodo)benzene. organic-chemistry.org

For 2-arylbenzoic acids specifically, a decarboxylative radical cyclization can be induced to synthesize fluorenones. acs.org This reaction uses an oxidizing system, such as Silver(I)/Potassium persulfate (Ag(I)/K₂S₂O₈), to generate an aryl radical from the aroylbenzoic acid, which then undergoes an intramolecular cyclization. acs.org Furthermore, multifunctional catalysts, such as bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase, have been developed for the selective decarboxylation of hydroxybenzoic acid derivatives. nih.gov

Aromatic Ring Functionalization and Substitution Chemistry

The two phenyl rings of this compound possess different electronic properties, leading to distinct reactivity patterns in electrophilic aromatic substitution reactions.

The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present on the aromatic rings. spu.edu In this compound, one ring (the 4-methoxy-2-methylphenyl group) is activated towards EAS, while the other ring (the 2-carboxyphenyl group) is deactivated.

The Activated Ring: The 4-methoxy-2-methylphenyl ring contains two electron-donating groups: a strong activating methoxy (B1213986) group (-OCH₃) and a moderately activating methyl group (-CH₃). Both are ortho, para-directors. The powerful para-directing effect of the methoxy group and the ortho, para-directing effect of the methyl group strongly activate this ring for electrophilic attack.

The Deactivated Ring: The 2-carboxyphenyl ring contains an electron-withdrawing carboxylic acid group (-COOH), which is a deactivating, meta-directing substituent. youtube.com The phenyl group itself, acting as a substituent, is considered an ortho, para-director. stackexchange.com

Therefore, electrophilic substitution is expected to occur preferentially on the electron-rich 4-methoxy-2-methylphenyl ring.

Nitration is a classic example of electrophilic aromatic substitution. The regioselectivity of the nitration of biphenyl (B1667301) derivatives is highly dependent on reaction conditions and the nature and position of substituents. iaea.org For this compound, predicting the exact site of nitration is complex due to competing directing effects.

The nitrating agent itself plays a crucial role. Nitration with mixed acids (HNO₃/H₂SO₄) typically favors meta-nitration products on substituted phenyls, while nitric acid alone or in acetic anhydride (B1165640) can lead to different isomer ratios, often favoring para- and ortho-isomers. rsc.orgrsc.org

Directing Effects on the Phenyl Rings:

RingSubstituentTypeDirecting EffectPredicted Position of Attack
A (4-methoxy-2-methylphenyl)-OCH₃ (at C4)Activatingortho, paraC3, C5
A (4-methoxy-2-methylphenyl)-CH₃ (at C2)Activatingortho, paraC3, C5
B (2-carboxyphenyl)-COOH (at C1')DeactivatingmetaC4', C6'
B (2-carboxyphenyl)Phenyl Group (at C2')Activatingortho, paraC3', C5'

Given these factors, substitution on Ring A is overwhelmingly favored. The positions ortho to the methoxy group (C3 and C5) are the most likely sites of nitration. Steric hindrance from the existing ortho-methyl group and the adjacent phenyl ring might influence the ratio of substitution at C3 versus C5. The introduction of a nitro group onto one ring deactivates it, making subsequent nitrations more difficult. stackexchange.com

Electrophilic Aromatic Substitution Reactions on Substituted Phenyl Rings

Halogenation Protocols

The halogenation of this compound is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents on the two aromatic rings. wikipedia.orglibretexts.org A Lewis acid catalyst is typically required for the halogenation of benzene (B151609) derivatives, except for highly activated rings. wikipedia.orglibretexts.orgyoutube.com The substituents present—methoxy (-OCH3), methyl (-CH3), and carboxylic acid (-COOH)—exert distinct activating or deactivating and directing influences.

The methoxy group is a strong activating, ortho-, para-directing group due to its resonance electron-donating effect. The methyl group is a weak activating, ortho-, para-director. Conversely, the carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. In this compound, these effects compete to determine the position of halogenation.

On the phenyl ring bearing the carboxylic acid, substitution is expected to be directed meta to the -COOH group. On the other ring, the powerful ortho-, para-directing influence of the methoxy group dominates. The position ortho to the methoxy group and meta to the methyl group is sterically unhindered and electronically activated, making it a likely site for halogenation.

RingSubstituentElectronic EffectDirecting Influence
A (benzoic acid ring)-COOHDeactivatingMeta
B (phenyl ring)-OCH3 (at C4')Activating (Strong)Ortho, Para
B (phenyl ring)-CH3 (at C2')Activating (Weak)Ortho, Para

This table summarizes the directing effects of the substituents on the aromatic rings of this compound.

Given these competing factors, a typical halogenation reaction (e.g., using Br2 with a Lewis acid like FeBr3) would likely yield a mixture of products, with major isomers resulting from substitution at the most activated and sterically accessible positions. For instance, bromination would be strongly favored at the C3' and C5' positions of the methoxy-methyl-substituted ring.

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally unfavorable for simple aryl halides but becomes feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

For this compound, SNAr reactions would require prior modification to introduce both a suitable leaving group (e.g., a halogen) and a strong electron-withdrawing activating group. For example, nitration followed by halogenation (or vice versa) could produce an activated analog suitable for SNAr.

Consider an analog such as 2-(3-Nitro-4-chloro-2-methylphenyl)benzoic acid. In this hypothetical activated analog, the nitro group is positioned ortho to the chlorine atom (the leaving group). This arrangement strongly activates the ring towards nucleophilic attack.

Hypothetical SNAr Reaction:

Activated AnalogNucleophile (Nu⁻)Expected Product
2-(3-Nitro-4-chloro-2-methylphenyl)benzoic acidMethoxide (CH₃O⁻)2-(4-Methoxy-3-nitro-2-methylphenyl)benzoic acid
2-(3-Nitro-4-chloro-2-methylphenyl)benzoic acidAmmonia (NH₃)2-(4-Amino-3-nitro-2-methylphenyl)benzoic acid

This table presents potential SNAr reactions on a hypothetical activated analog of this compound.

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group to form the stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. pressbooks.pub

Oxidation and Reduction Reactions

Selective Oxidation Pathways and Product Characterization

The oxidation of this compound can proceed via different pathways depending on the oxidizing agent and reaction conditions. The presence of an alkyl side chain on an aromatic ring makes it susceptible to oxidation. libretexts.org

Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄), are known to oxidize alkyl groups attached to a benzene ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgmasterorganicchemistry.com In the case of the target molecule, the methyl group on the second phenyl ring is a site for such oxidation. This reaction would convert the methyl group into a second carboxylic acid group, yielding 2-(4-Methoxy-2-carboxyphenyl)benzoic acid. The aromatic rings themselves are generally resistant to oxidation by KMnO₄. libretexts.org

Under more forcing conditions, oxidative degradation of the biphenyl core can occur. Studies on the decomposition of biphenyl carboxylic acids have shown that at high temperatures, decarboxylation and ring-closure to form fluorenone derivatives are possible pathways. acs.orgacs.org

Reagent/ConditionTarget SiteExpected Product
Hot aq. KMnO₄Methyl group (-CH₃)2-(4-Methoxy-2-carboxyphenyl)benzoic acid
High Temperature Thermal DecompositionBiphenyl backboneDecarboxylation and cyclization products (e.g., fluorenone derivatives) acs.orgacs.org

This table outlines potential oxidation products of this compound under different conditions.

Reductive Transformations and Derivatization to Alcohol Analogues

The carboxylic acid functional group is readily reduced to a primary alcohol by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, capable of reducing carboxylic acids, esters, and other carbonyl compounds. numberanalytics.comtestbook.commasterorganicchemistry.com

The reduction of this compound with LiAlH₄ in an appropriate aprotic solvent like tetrahydrofuran (THF), followed by an aqueous workup, would selectively reduce the carboxylic acid group to a hydroxymethyl group. pearson.comnumberanalytics.com The aromatic rings and the ether linkage are stable under these conditions. The resulting product is the corresponding primary alcohol, [2-(4-methoxy-2-methylphenyl)]methanol.

Starting MaterialReagentProduct
This compound1. LiAlH₄ / THF 2. H₂O workup[2-(4-Methoxy-2-methylphenyl)]methanol

This table details the reductive transformation of this compound to its alcohol analog.

This reduction is a key derivatization, converting the acidic functionality into a versatile primary alcohol, which can undergo further reactions such as esterification or conversion to an alkyl halide.

Photochemical Behavior and Degradation Pathway Analysis

Influence of Methoxy and Methyl Substituents on Photostability

The photochemical behavior of aromatic compounds is significantly influenced by the nature and position of their substituents. The photodegradation of substituted benzoic acids has been studied, revealing that the process is often initiated by the absorption of UV light, leading to the formation of reactive species. benthamdirect.comsciensage.infonih.gov

The methoxy (-OCH₃) and methyl (-CH₃) groups on this compound are expected to play a crucial role in its photostability.

Methoxy Group: As a strong electron-donating group, the methoxy substituent can influence the molecule's electronic structure and its absorption spectrum. Methoxy-substituted aromatic compounds often show red-shifted UV absorption compared to their unsubstituted parent compounds. researchgate.net This can increase the efficiency of light absorption, potentially leading to enhanced photoreactivity. The electron-donating nature of the methoxy group can also stabilize radical cation intermediates that may form during photo-oxidation processes. Studies on other methoxy-substituted aromatics, like stilbenes, have shown significant solvent-dependent effects on their photochemical properties, indicating the formation of charge-transfer states upon excitation. researchgate.net

Methyl Group: The methyl group can influence photostability through pathways involving its C-H bonds. The benzylic hydrogens of the methyl group are susceptible to abstraction, which can initiate radical-mediated degradation pathways. libretexts.org

Identification of Photolytic Cleavage Products

The study of the photolytic decomposition of this compound provides insight into its stability under ultraviolet radiation and the nature of its degradation products. While specific experimental data on the photolysis of this exact molecule is not detailed in the reviewed literature, the behavior of structurally related aromatic carboxylic acids allows for the prediction of likely cleavage pathways.

The photolysis of aryl carboxylic acids often proceeds via two primary competing mechanisms: photodecarboxylation and cleavage of other bonds within the molecule.

Photodecarboxylation: This is a common pathway for many aromatic acids upon UV irradiation. uvic.ca For this compound, this reaction would involve the cleavage of the carboxylic acid group, releasing carbon dioxide (CO₂) and potentially forming 4-methoxy-2-methylbiphenyl. This transformation is driven by the excitation of the aromatic system, leading to the expulsion of CO₂.

Bond Cleavage: The photochemistry of complex aromatic compounds can also involve the cleavage of other bonds. For instance, studies on phenylthioacetic acid have shown that irradiation can lead to the cleavage of both carbon-carbon and carbon-sulfur bonds. researchgate.net By analogy, the photolysis of this compound could potentially lead to the cleavage of the bond between the two phenyl rings, resulting in benzoic acid and 4-methoxytoluene fragments, although this is often a less favored pathway compared to decarboxylation.

The exact products and their relative yields would depend on experimental conditions such as the solvent used and the wavelength of UV light. The presence of oxygen can also influence the reaction, potentially leading to oxidative side products. researchgate.net Mechanistic studies on similar compounds suggest that these reactions can proceed through excited singlet or triplet states, leading to a variety of transient radical species that combine to form the final stable products. researchgate.net

Synthesis of Advanced Derivatives and Conjugates

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a wide range of advanced derivatives and conjugates. These transformations are crucial for modulating the compound's chemical properties and for its potential application in various scientific fields.

Thioureides are a class of compounds known for a wide spectrum of biological activities. The synthesis of thioureide derivatives from carboxylic acids is a well-established multi-step process. researchgate.netmdpi.com This general methodology can be applied to this compound to produce a library of novel thioureide compounds.

The synthesis typically proceeds through three main stages:

Formation of the Acid Chloride: The carboxylic acid is first converted into its more reactive acid chloride derivative. This is commonly achieved by reacting this compound with thionyl chloride (SOCl₂), often in an inert solvent. researchgate.net

Synthesis of the Isothiocyanate Intermediate: The resulting acid chloride is then reacted with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in a solvent like anhydrous acetone. This reaction yields the key 2-(4-methoxy-2-methylphenyl)benzoyl isothiocyanate intermediate. mdpi.com

Formation of the Thioureide: In the final step, the isothiocyanate intermediate is treated with a variety of primary amines (R-NH₂). The amine undergoes a nucleophilic addition to the carbon atom of the isothiocyanate group to form the N,N'-disubstituted thiourea (B124793) (thioureide) derivative. researchgate.net

This synthetic route allows for the creation of a diverse range of derivatives by varying the primary amine used in the final step.

Table 1: Potential Thioureide Derivatives via Reaction with Primary Amines This table is illustrative and based on the general synthetic method.

Reactant Amine (R-NH₂)Resulting Substituent (R)Potential Derivative Name
Aniline (B41778)PhenylN-{[2-(4-Methoxy-2-methylphenyl)]benzoyl}-N'-(phenyl)thiourea
4-Chloroaniline4-ChlorophenylN-{[2-(4-Methoxy-2-methylphenyl)]benzoyl}-N'-(4-chlorophenyl)thiourea
4-Methylaniline (p-Toluidine)4-MethylphenylN-{[2-(4-Methoxy-2-methylphenyl)]benzoyl}-N'-(4-methylphenyl)thiourea
BenzylamineBenzylN-{[2-(4-Methoxy-2-methylphenyl)]benzoyl}-N'-(benzyl)thiourea

Carboxylic acid hydrazides, or carbohydrazides, are valuable synthetic intermediates. They serve as precursors for the synthesis of various heterocyclic compounds and other functionalized molecules, such as hydrazones. researchgate.net

The standard and most common method for preparing a hydrazide from a carboxylic acid involves a two-step process:

Esterification: this compound is first converted into a corresponding alkyl ester, such as the methyl or ethyl ester. This can be achieved through Fischer esterification, reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in an alcoholic solvent. researchgate.net The hydrazine displaces the alkoxy group of the ester to form the stable 2-(4-methoxy-2-methylphenyl)benzohydrazide.

An alternative, more direct one-pot method involves the use of peptide coupling agents. The carboxylic acid can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of hydrazine to yield the hydrazide directly. hhu.denih.gov This method avoids the isolation of the ester intermediate.

The resulting hydrazide is a key building block for further chemical modifications. For example, it can be reacted with various aldehydes and ketones to form Schiff bases known as hydrazones, which themselves are an important class of compounds.

Table 2: Key Reagents for Hydrazide Synthesis This table outlines the reagents for the two primary synthesis routes.

Synthesis RouteStep 1 Reagent(s)Step 2 Reagent(s)Intermediate Product
Standard MethodMethanol (CH₃OH) / H₂SO₄Hydrazine Hydrate (N₂H₄·H₂O)Methyl 2-(4-methoxy-2-methylphenyl)benzoate
Direct MethodDCCI / HOBtHydrazine (N₂H₄)Activated Ester/Amide

The imidazole (B134444) ring is a privileged structure in medicinal chemistry and materials science. nih.gov Synthesizing derivatives that incorporate an imidazole moiety onto the this compound scaffold can lead to compounds with novel properties. While numerous methods exist for synthesizing the imidazole ring itself, a practical approach for creating such a conjugate is to link a pre-existing, functionalized imidazole to the benzoic acid. researchgate.netbaranlab.org

A highly feasible strategy involves the formation of a stable amide bond between the carboxylic acid group of the target compound and an amino-functionalized imidazole. The general synthetic approach would be as follows:

Activation of the Carboxylic Acid: this compound is first activated to facilitate amide bond formation. This can be done by converting it to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, various peptide coupling reagents such as DCC, EDC, or HATU can be used.

Amide Coupling Reaction: The activated benzoic acid derivative is then reacted with an amine-containing imidazole, for example, 2-aminoimidazole or 4-(aminomethyl)imidazole. The reaction is typically carried out in an inert solvent and, if starting from the acid, in the presence of a non-nucleophilic base.

This modular approach allows for the attachment of different imidazole isomers or substituted imidazoles, providing a route to a wide array of derivatives for targeted applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a molecule like 2-(4-Methoxy-2-methylphenyl)benzoic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed to map out its intricate structure.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound would provide crucial information about the number, environment, and connectivity of the hydrogen atoms. The spectrum would be characterized by distinct signals in both the aromatic and aliphatic regions.

Aromatic Protons: The seven protons on the two phenyl rings would appear as a complex series of multiplets in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would be dictated by the substitution pattern on each ring. The protons on the benzoic acid ring would be influenced by the electron-withdrawing carboxylic acid group, while the protons on the methoxy-methylphenyl ring would be affected by the electron-donating methoxy (B1213986) and methyl groups.

Aliphatic Protons: Two distinct singlets would be expected in the upfield region. The three protons of the methyl group (-CH₃) attached to the phenyl ring would likely appear around δ 2.0-2.5 ppm. The three protons of the methoxy group (-OCH₃) would resonate further downfield, typically in the range of δ 3.7-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would be highly deshielded and would likely appear as a broad singlet at a very downfield chemical shift, often above δ 10 ppm. Its exact position and broadness can be influenced by the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.5 - 8.0Multiplet7H
-OCH₃3.7 - 4.0Singlet3H
-CH₃2.0 - 2.5Singlet3H
-COOH> 10Broad Singlet1H

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would be the most downfield signal, typically appearing in the range of δ 165-185 ppm.

Aromatic Carbons: The twelve carbons of the two phenyl rings would resonate in the region of δ 110-160 ppm. The chemical shifts would be influenced by the attached substituents. For instance, the carbon atom attached to the methoxy group would be significantly shifted downfield.

Aliphatic Carbons: The carbon of the methyl group (-CH₃) would appear at the most upfield region of the spectrum, typically between δ 15-25 ppm. The methoxy carbon (-OCH₃) would be found further downfield, usually in the range of δ 55-65 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH165 - 185
Aromatic-C110 - 160
-OCH₃55 - 65
-CH₃15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between the two aromatic rings, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other (typically through two or three bonds). It would be instrumental in tracing the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the signals for each CH group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (two or three bond) correlations between protons and carbons. Crucially, it would show a correlation between the protons on one aromatic ring and the carbons of the other, confirming the biphenyl (B1667301) linkage. It would also confirm the positions of the substituents by showing correlations between the methoxy and methyl protons and their neighboring carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

O-H Stretch: A very broad and strong absorption band would be expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band would appear in the range of 1680-1710 cm⁻¹ for the carbonyl (C=O) stretching vibration of the aromatic carboxylic acid.

C-O Stretch: The stretching vibrations for the C-O bonds of the carboxylic acid and the methoxy group would be observed in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ respectively.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Carboxylic Acid O-H2500 - 3300Strong, Very Broad
Carbonyl C=O1680 - 1710Strong, Sharp
Aromatic C=C1450 - 1600Medium to Weak
Carboxylic Acid C-O1210 - 1320Medium
Methoxy C-O1000 - 1150Medium
Aromatic C-H> 3000Weak
Aliphatic C-H< 3000Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For this compound (C₁₅H₁₄O₃), the experimentally determined monoisotopic mass would be very close to the calculated value of 242.0943 g/mol . This high degree of accuracy would provide strong evidence for the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum would also be informative. Common fragmentation pathways would likely involve the loss of small, stable molecules such as H₂O, CO, and CO₂, as well as cleavage at the bond connecting the two aromatic rings, leading to fragment ions corresponding to the substituted benzoic acid and methoxy-methylphenyl moieties.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. For this compound (C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ), MS/MS analysis provides definitive structural information by inducing cleavage at its characteristic chemical bonds.

In a typical MS/MS experiment, the intact molecule is first ionized, often using a soft ionization technique like Electrospray Ionization (ESI), to form the protonated molecule [M+H]⁺ (m/z 243.1) or the deprotonated molecule [M-H]⁻ (m/z 241.1). This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The analysis of these fragments helps to piece together the original structure.

Based on the structure of this compound, several key fragmentation pathways are anticipated. The presence of the carboxylic acid, methoxy, and methyl functional groups, along with the bi-aryl core, leads to a predictable fragmentation pattern. Common neutral losses include water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (B43269) (CH₂O) from the methoxy group.

A proposed fragmentation pathway for the [M-H]⁻ ion could involve the initial loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide, or the loss of CO₂ from the carboxylate group. The bond between the two phenyl rings is also a potential cleavage site.

Table 1: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion [M+H]⁺, m/z 243.1) This table is based on theoretical fragmentation patterns. Actual experimental results may vary.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
243.1225.1H₂O (18.0)Ion resulting from water loss from the carboxylic acid group.
243.1211.1CH₃OH (32.0)Ion from the loss of methanol (B129727).
243.1197.1H₂O + CO (46.0)Ion from sequential loss of water and carbon monoxide.
243.1165.1H₂O + CO + C₂H₂Ion from further fragmentation.
225.1197.1CO (28.0)Loss of carbon monoxide from the m/z 225 fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for assessing the purity of a substance and detecting any volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

Direct analysis of carboxylic acids like this compound by GC-MS can be challenging. The high polarity of the carboxylic acid group leads to poor peak shape and potential thermal degradation in the high-temperature environment of the GC injector and column. researchgate.net To overcome this, a derivatization step is typically employed to convert the polar acid into a more volatile and thermally stable ester. researchgate.net Common derivatization agents include silylating agents (e.g., BSTFA) to form trimethylsilyl (B98337) esters or diazomethane/methanol with an acid catalyst to form methyl esters.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and affinity for the stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for their identification by comparing the spectra to known libraries or by interpretation of the fragmentation patterns. This method can detect impurities at very low levels, making it ideal for quality control.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis and Degradation Products

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is an exceptionally versatile and powerful technique for the analysis of non-volatile compounds, making it perfectly suited for this compound. It is the method of choice for analyzing the compound in complex mixtures and for identifying products formed during forced degradation studies. nih.gov

Forced degradation studies are essential for understanding the intrinsic stability of a compound. nist.gov These studies involve subjecting the compound to harsh conditions such as acid/base hydrolysis, oxidation (e.g., with H₂O₂), and photolysis to induce the formation of degradation products. HPLC is used to separate the parent compound from these newly formed, structurally similar impurities. A reversed-phase C18 column with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often acidified with formic acid to improve peak shape, is a common setup. nih.gov

The eluent from the HPLC is directed into the mass spectrometer, typically equipped with an ESI source. The MS detector provides molecular weight information for the parent compound and each degradation product, and MS/MS analysis can be subsequently performed to elucidate their structures.

Table 2: Potential Degradation Products of this compound and their Expected Molecular Weights

Degradation Pathway Potential Product Molecular Formula Molecular Weight ( g/mol ) Expected [M-H]⁻ (m/z)
O-Demethylation 2-(4-Hydroxy-2-methylphenyl)benzoic acid C₁₄H₁₂O₃ 228.24 227.1
Oxidation of Methyl 2-(4-Methoxy-2-carboxyphenyl)benzoic acid C₁₅H₁₂O₅ 272.25 271.1

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance and, when combined with molecular weight data from mass spectrometry, confirms its molecular formula.

For this compound, with the molecular formula C₁₅H₁₄O₃, the theoretical elemental composition can be calculated precisely. An experimental analysis of a pure sample is expected to yield results that are in very close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the elemental makeup and purity of the compound.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Theoretical %
Carbon C 12.011 15 180.165 74.36%
Hydrogen H 1.008 14 14.112 5.83%
Oxygen O 15.999 3 47.997 19.81%

| Total | | | | 242.274 | 100.00% |

X-ray Crystallography for Solid-State Structural Insights

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise coordinates of every atom in the molecule and reveals how the molecules are arranged within the crystal lattice, offering unparalleled insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Analysis of Hydrogen-Bonding Networks and Crystal Packing

For carboxylic acids, hydrogen bonding is a dominant intermolecular force that dictates the crystal packing. It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. rsc.org This common structural motif involves two molecules associating through a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a stable eight-membered ring.

Conformational Analysis in the Solid State

X-ray crystallography provides an exact picture of the molecule's conformation in the solid state. A key conformational parameter for this compound is the dihedral angle between the planes of the two aromatic rings. This angle is a result of the balance between two opposing factors:

Steric Hindrance : The presence of substituents at the ortho positions of the bi-aryl linkage (the carboxylic acid group on one ring and the methyl group on the other) creates significant steric repulsion, which forces the two rings to twist out of planarity.

π-Conjugation : Electronic communication between the π-systems of the two rings favors a planar conformation.

The experimentally determined dihedral angle quantifies the degree of this twist. In similar bi-phenyl structures, these angles can vary widely depending on the nature and size of the substituents. For instance, in a related β-thiocarbonyl compound, the dihedral angle between two phenyl rings was found to be 44.03°. nih.gov This torsional angle is a critical feature of the molecule's three-dimensional shape.

Absence of Publicly Available Computational Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of publicly available research specifically detailing the computational chemistry and theoretical investigations of the compound This compound . The structured article requested, focusing on specific quantum chemical calculations, molecular modeling, and in silico predictions for this exact molecule, cannot be generated with scientific accuracy and detailed findings at this time.

The search for dedicated studies on "this compound" did not yield any papers presenting data for:

Density Functional Theory (DFT) studies on its electronic structure and reactivity.

Hartree-Fock (HF) theory calculations for its molecular properties.

Conformational analysis or the mapping of its energy landscapes.

Molecular Dynamics (MD) simulations to understand its dynamic behavior.

Specific in silico predictions of its chemical properties and reactivity profiles.

While the search did identify numerous computational studies on structurally related benzoic acid derivatives, these findings are not directly applicable to the target compound. Computational chemistry results are highly specific to the exact molecular structure being analyzed. Properties such as electronic structure, conformational stability, and reactivity are significantly influenced by the precise arrangement and nature of substituent groups on the phenyl rings. For instance, the presence and position of the methoxy and methyl groups are crucial in determining the molecule's unique quantum mechanical and dynamic characteristics.

Extrapolating data from related but distinct molecules, such as 2,6-dimethoxybenzoic acid or other substituted aminobenzoic acids, would be speculative and would not meet the requirements for a scientifically accurate article focused solely on this compound.

Therefore, until dedicated computational research on This compound is published and made available in the public domain, it is not possible to provide the detailed, data-driven article as per the requested outline.

Computational Chemistry and Theoretical Investigations of 2 4 Methoxy 2 Methylphenyl Benzoic Acid

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions. For biaryl compounds like 2-(4-methoxy-2-methylphenyl)benzoic acid, theoretical studies are crucial for elucidating the reaction mechanisms and characterizing the high-energy transition states that govern the synthetic pathways. While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively detailed in publicly available literature, we can infer the types of mechanisms that are typically investigated for its structural analogs.

The synthesis of 2-arylbenzoic acids often involves cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions. google.comnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these catalytic cycles. Such studies would typically involve the following:

Reactant and Product Optimization: The first step is to calculate the optimized geometries and electronic energies of the reactants (e.g., a halobenzoic acid derivative and a substituted phenylboronic acid) and the final product, this compound.

Intermediate and Transition State Searching: The core of the mechanistic study involves identifying and characterizing the structures of all intermediates and transition states along the reaction coordinate. For a Suzuki-Miyaura coupling, this would include oxidative addition, transmetalation, and reductive elimination steps.

Activation Energy Calculation: The energy difference between the reactants and each transition state determines the activation energy barrier for that step. The step with the highest activation energy is the rate-determining step of the reaction.

Solvent Effects: The inclusion of solvent models in the calculations is critical, as the polarity of the solvent can significantly influence the energetics of the reaction pathway.

A hypothetical reaction coordinate diagram for a Suzuki-Miyaura coupling to form this compound would be constructed from these calculations, providing a visual representation of the energy changes throughout the reaction.

Reaction Step Description Key Computational Parameters
Oxidative Addition The palladium catalyst inserts into the carbon-halogen bond of the halobenzoic acid derivative.Geometry of the transition state, activation energy.
Transmetalation The aryl group from the organoboron compound is transferred to the palladium catalyst.Nature of the base, coordination of the boronic acid.
Reductive Elimination The two aryl groups couple, and the desired biaryl product is released, regenerating the catalyst.Dihedral angle between the aryl rings in the transition state.

While experimental studies have established synthetic routes to related compounds, detailed computational investigations would provide a deeper, molecular-level understanding of the factors controlling the efficiency and selectivity of the synthesis of this compound. google.com

Molecular Docking Investigations for Exploring Potential Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies can be employed to explore its potential interactions with biological targets, such as enzymes or receptors. This can provide insights into its potential pharmacological activity.

Although specific molecular docking studies for this compound are not widely reported, research on structurally related benzoic acid derivatives has demonstrated the utility of this approach. nih.gov For instance, docking studies have been used to evaluate the binding affinity of benzoic acid derivatives against the main protease of SARS-CoV-2. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a protein data bank. Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.

The results of a hypothetical docking study of this compound with a target protein could be summarized in a table like the one below.

Interaction Type Interacting Ligand Atom/Group Interacting Protein Residue Distance (Å)
Hydrogen BondCarboxylic acid -OHAspartic Acid (ASP)2.8
Hydrogen BondMethoxy (B1213986) -O-Serine (SER)3.1
Hydrophobic InteractionMethylphenyl groupLeucine (LEU), Valine (VAL)3.5 - 4.0
Pi-Pi StackingBenzoic acid ringPhenylalanine (PHE)3.6

Such computational predictions can guide the design of new derivatives with improved binding affinities and can help in prioritizing compounds for further experimental testing. researchgate.net The insights gained from molecular docking are a crucial component of modern drug discovery and development processes.

Academic Applications and Emerging Research Frontiers

Role as a Building Block and Intermediate in Complex Organic Synthesis

The structural attributes of 2-(4-Methoxy-2-methylphenyl)benzoic acid make it a highly effective starting material and intermediate in a variety of complex organic syntheses. The presence of the carboxylic acid group provides a handle for a wide range of chemical transformations, while the biphenyl (B1667301) core offers a rigid and tunable platform for the construction of intricate molecular architectures.

This compound and its close analogs are recognized for their utility as versatile building blocks in the synthesis of fine and specialty chemicals. The related compound, 2-Methyl-4-methoxybenzoic acid, is noted for its role in the production of pharmaceuticals and agrochemicals. nih.gov Its structure allows for straightforward modifications, rendering it an excellent candidate for developing new derivatives with specific properties. nih.gov This adaptability extends to the production of specialty polymers, where it can be incorporated to enhance characteristics such as thermal stability and chemical resistance, which are critical for applications in advanced coatings and adhesives. nih.gov

Application AreaSpecific UseReference
Pharmaceuticals Intermediate in drug synthesis nih.gov
Agrochemicals Building block for new derivatives nih.gov
Specialty Polymers Enhancing thermal stability and chemical resistance nih.gov

The biphenyl scaffold is a fundamental component in many functional materials and biologically active molecules. nih.gov Compounds like this compound serve as key precursors for creating more elaborate biphenyl-based structures. Various synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, are employed to construct these scaffolds from benzoic acid derivatives. nih.gov These reactions enable the precise assembly of complex molecular frameworks that are essential for a wide range of applications, from organic light-emitting diodes (OLEDs) to liquid crystals. nih.gov The ability to readily functionalize the benzoic acid and the phenyl rings allows for the systematic development of novel materials with tailored electronic and optical properties.

Contributions to Medicinal Chemistry Research

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound provides a template for the design of new therapeutic agents with diverse biological activities.

Derivatives of 2-arylbenzoic acids are actively explored for their potential therapeutic benefits across various disease areas. A notable example is the use of 2-(4-methylphenyl)benzoic acid as a key intermediate in the synthesis of the "sartan" class of drugs, which are angiotensin II receptor antagonists used to treat hypertension. nih.govnih.gov The synthesis of these life-saving medications often involves the transformation of the benzoic acid derivative into a nitrile or a tetrazole, highlighting the versatility of this chemical handle. nih.govnih.gov Furthermore, research into benzoic acid derivatives has led to the discovery of compounds with potential as VLA-4 antagonists for treating inflammatory conditions. nih.gov The synthesis of various 2-aryl benzimidazole (B57391) derivatives from benzoic acids has also yielded compounds with significant antioxidant activity. preprints.org

The biphenyl carboxylic acid scaffold has been identified as a key pharmacophore for the inhibition of various enzymes, making it a focal point of research in drug discovery. For instance, structure-activity relationship studies on O-biphenyl-3-yl carbamates have identified potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation. nih.gov These studies revealed that specific substitutions on the biphenyl rings are crucial for both inhibitory potency and the ability to restrict the inhibitor's access to the central nervous system. nih.gov

In another area of research, the anticancer drug candidate brequinar (B1684385) sodium, which features a biphenyl-quinoline carboxylic acid structure, is a known inhibitor of dihydroorotate (B8406146) dehydrogenase, a key enzyme in the pyrimidine (B1678525) biosynthetic pathway. nih.gov Structure-activity relationship studies have pinpointed the critical role of the bulky hydrophobic substituent at the C(2) position and the carboxylic acid at the C(4) position for potent enzyme inhibition. nih.gov Additionally, some benzoic acid derivatives have been investigated as inhibitors of histone deacetylase (HDAC), an enzyme class implicated in cancer. chemicalbook.com

Enzyme TargetCompound ClassTherapeutic AreaReference
Fatty Acid Amide Hydrolase (FAAH)O-biphenyl-3-yl carbamatesPain, Inflammation nih.gov
Dihydroorotate DehydrogenaseBiphenyl-quinoline carboxylic acidsCancer nih.gov
Histone Deacetylase (HDAC)Benzoic acid derivativesCancer chemicalbook.com

Biphenyl derivatives have been shown to modulate various signal transduction pathways, which are often dysregulated in diseases such as cancer. Research on biphenyl derivatives has demonstrated their ability to act as androgen receptor (AR) degraders, offering a potential treatment for enzalutamide-resistant prostate cancer. nih.gov By simultaneously antagonizing and degrading the androgen receptor, these compounds can more effectively block the AR signaling pathway. nih.gov

Furthermore, certain photosensitizing biphenyl derivatives have been shown to modulate the EGFR/MAPK signaling pathway, leading to light-induced cytotoxicity in cancer cells. This approach, known as chromophore-assisted light inactivation (CALI), offers a targeted way to inactivate specific proteins and disrupt cellular signaling. The ability of biphenyl compounds to interfere with key signaling cascades underscores their potential as tools for both studying cellular processes and developing novel therapeutic strategies. nih.gov

Applications in Advanced Materials Science Research

The structural characteristics of this compound, such as its biphenyl core and potential for hydrogen bonding, make it a candidate for investigation in materials science.

Substituted benzoic acids are fundamental precursors in the synthesis of more complex molecules and materials. The carboxylic acid group allows for a variety of chemical transformations, including esterification and amidation, to build larger molecular architectures. While this compound is not widely cited as a direct precursor for commercial materials, related biphenyl carboxylic acids are key intermediates in significant industrial syntheses. For example, the closely related compound 2-(4-methylphenyl)benzoic acid is a well-known precursor in the synthesis of "Sartans," a class of antihypertensive drugs. google.comgoogle.com This highlights the role of the biphenyl benzoic acid scaffold as a crucial building block.

Furthermore, research on other substituted benzoic acids shows their utility as synthons. For instance, 2-methoxybenzoic acids have been used as starting materials in the synthesis of flavones, a class of compounds with significant biological activities. researchgate.net Thioureides with potential antimicrobial activity have also been synthesized starting from related structures like 2-(4-methoxy-fenoxymethyl)benzoic acid, demonstrating the versatility of the benzoic acid moiety in creating functional molecules. researchgate.net

Precursor Compound ExampleResulting Product/ApplicationReference
2-(4-Methylphenyl)benzoic acidIntermediate for "Sartan" antihypertensive drugs google.com, google.com
2-Methoxybenzoic acidsSynthesis of Flavones researchgate.net
2-(4-Methoxy-fenoxymethyl)benzoic acidSynthesis of Thioureides with potential antimicrobial activity researchgate.net

There is no specific research available on the mesomorphic or liquid crystalline properties of this compound itself. However, the structural motif of a substituted, bent-core aromatic acid is highly relevant to the field of liquid crystals. Research into bent-shaped liquid crystals has shown that molecules with a central core based on substituted benzoic acids can exhibit various mesophases.

A study on liquid crystals using a 3-hydroxybenzoic acid central core demonstrated that molecular shape, influenced by substitutions on the central phenyl ring, is critical for the formation of liquid crystalline phases, including columnar and nematic phases. researchgate.net The general principle involves creating molecules with a specific bent geometry, which can lead to novel packing behaviors and unique properties. Given that this compound possesses a non-linear biphenyl structure, it could theoretically serve as a foundational unit for designing new liquid crystalline materials. The investigation of its derivatives, particularly esters with long alkyl chains, would be a logical step in exploring this potential.

The use of this compound in the direct synthesis of functional polymers is not documented in the reviewed literature. The development of functional polymers often relies on monomers that can undergo polymerization through their functional groups. While the carboxylic acid group on the compound could be used for step-growth polymerization (e.g., to form polyesters or polyamides), there are no specific examples of this in the available research.

General research into functional polymers includes a wide array of monomers. For example, mechanosynthesis has been employed to create polyazomethines from monomers like p-phenylenediamine (B122844) and terephthalic aldehyde. nih.gov This indicates an interest in aromatic monomers for creating robust polymer structures, a category into which derivatives of this compound could potentially fall in future research endeavors.

Research in Catalysis and Ligand Design

The structural elements of this compound, including the carboxyl group and the electron-donating methoxy (B1213986) group, are relevant to the design of ligands for metal catalysts.

While there are no specific examples of ligands for catalysis directly synthesized from this compound, the broader class of substituted benzoic acids is widely used in coordination chemistry and catalysis. The carboxylate group can coordinate to metal centers, and the other substituents on the phenyl rings can be used to tune the steric and electronic properties of the resulting metal complex.

For example, research has shown that bifunctional ligands like 2,4-bis-(triazol-1-yl)benzoic acid can be used to synthesize novel metal-organic frameworks (MOFs) with applications in sensing and adsorption. nih.gov In these structures, the benzoic acid part of the molecule acts as a coordinating site for the metal ions (e.g., Cd²⁺, Zn²⁺). Similarly, Schiff base ligands derived from methoxy-substituted aldehydes, such as 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, have been synthesized and complexed with metals like Cu(II) and Zn(II) for investigation in catalysis and biological applications. nih.gov These examples demonstrate the principle that the functionalities present in this compound are valuable in the design of sophisticated ligands for creating functional metal complexes.

Ligand Example from Related StructuresMetal Center(s)Application AreaReference
2,4-bis-(triazol-1-yl)benzoic acidCd(II), Zn(II)Metal-Organic Frameworks, Sensing nih.gov
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol (Schiff base)Cu(II), Zn(II)Catalysis, Biological Investigations nih.gov

Investigation of Catalytic Systems Employing Benzoic Acid Derivatives

While specific research into the catalytic use of this compound is not extensively documented in publicly available literature, the broader family of benzoic acid derivatives is recognized for its role in various catalytic processes. chemicalbook.com These compounds can function as intermediates, stabilizers, or catalysts in industries such as plastics, dyes, and pesticides. chemicalbook.com

Research into related compounds provides a framework for potential applications. For instance, highly effective iridium-based catalysts have been developed for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid under mild conditions. rsc.org In these systems, the interaction between the catalyst and the benzoic acid molecule is crucial for the reaction's efficiency. rsc.org Theoretical and experimental studies on benzoic acid hydrogenation have led to the development of an "activity volcano curve," which helps in the rational design of new catalysts by considering the competing adsorption of reactants and solvents on the catalyst surface. rsc.org

Furthermore, benzoic acid itself is consumed in the production of phenol (B47542) through oxidative decarboxylation, a process that can be catalyzed by copper(II) salts. wikipedia.org The principles from these studies on simpler benzoic acids could guide future investigations into the catalytic potential of more complex derivatives like this compound. Such research might explore its use in reactions like C-C bond formation, polymerization, or as a ligand in transition metal catalysis, leveraging the electronic effects of its methoxy and methyl substituents.

Environmental Chemistry Research Considerations

The widespread use of benzoic acid and its derivatives in industrial and consumer products necessitates an understanding of their environmental impact. researchgate.net Due to their production and use, these compounds are found in various environmental compartments, including water, soil, and air. chemicalbook.comresearchgate.net

Study of Biodegradation Pathways in Environmental Contexts

The biodegradation of benzoic acid is a well-studied process, providing a model for understanding the environmental fate of its derivatives. Microorganisms have evolved sophisticated pathways to break down these aromatic compounds. nih.gov

Under anaerobic conditions, the degradation of benzoic acid typically begins with its activation to benzoyl-CoA. nih.govethz.ch This central intermediate is then processed through a series of reduction and ring-cleavage reactions. nih.gov In aerobic environments, two primary pathways are common: dioxygenation to form catechol and monooxygenation to form protocatechuate, which are then further degraded. ethz.ch The degradation of substituted benzoic acids, such as anthranilic acid and salicylic (B10762653) acid, proceeds through decarboxylation to form simpler compounds like aniline (B41778) and phenol, respectively, under specific conditions like subcritical water. nih.gov

For a compound like this compound, biodegradation would likely involve initial enzymatic attacks on the substituent groups (demethylation of the methoxy group, oxidation of the methyl group) followed by cleavage of the aromatic rings. The specific pathways would be analogous to the ortho- or meta-cleavage pathways known for simpler aromatics. researchgate.net Research is needed to identify the specific microorganisms and enzymes capable of degrading this compound and to determine the resulting metabolites and their potential toxicity.

Table 1: Key Steps in Known Aerobic and Anaerobic Biodegradation Pathways of Benzoic Acid

Pathway TypeKey Initial StepCentral IntermediateSubsequent StepsReference
Anaerobic Activation to ThioesterBenzoyl-CoAReduction of the aromatic ring, followed by alicyclic intermediate degradation. nih.govethz.ch
Aerobic DioxygenationCatecholOrtho- or meta-cleavage of the aromatic ring. ethz.chresearchgate.net
Aerobic MonooxygenationProtocatechuateFurther degradation through ring cleavage. ethz.ch

Research on Fate and Transport of Analogous Azo Dyes and Benzoic Acid Derivatives

The environmental fate and transport of a chemical dictate its distribution, persistence, and potential for exposure. cdc.gov For benzoic acid derivatives, properties like water solubility, soil adsorption, and biodegradability are key determinants of their environmental behavior. epa.govherts.ac.uk For example, data for an analogous compound, 2-bromo-benzoic acid, shows a soil adsorption coefficient (Koc) of 49.0 L/kg, indicating moderate mobility in soil, and a biodegradation half-life of approximately 4.5 days. epa.gov

A significant concern for complex aromatic molecules is their potential persistence and the toxicity of their degradation products. Azo dyes, which are structurally complex aromatic compounds, serve as a relevant analogy. nih.govgsconlinepress.com Many azo dyes are resistant to degradation under natural environmental conditions and can bioaccumulate. nih.govresearcher.life Their anaerobic degradation can lead to the formation of potentially carcinogenic aromatic amines. gsconlinepress.comnih.gov The introduction of synthetic dyes into ecosystems can disrupt the natural balance, and their by-products pose risks to both human health and the environment. gsconlinepress.comresearcher.life

Therefore, research on this compound should consider its potential to persist in the environment and the nature of its breakdown products. Key research questions would include its mobility in soil and water, its potential for bioaccumulation in organisms, and whether its degradation leads to the formation of more persistent or toxic intermediates, similar to the concerns raised by analogous azo dyes. igem.org

Table 2: Comparison of Environmental Research Considerations

ParameterSimple Benzoic Acid Derivative (e.g., 2-bromo-benzoic acid)Complex Aromatic Analogue (e.g., Azo Dyes)Research Considerations for this compoundReference
Persistence Generally low persistence; readily biodegradable. nih.govepa.govHigh persistence; resistant to natural degradation. nih.govresearcher.lifeDetermine biodegradation rates and identify persistent metabolites.
Mobility Moderate to high mobility in soil depending on substituents. epa.govVariable; can adsorb to sediments.Measure soil adsorption coefficient (Koc) and water solubility.
Degradation Products Typically less toxic intermediates that enter central metabolism. ethz.chresearchgate.netCan form toxic aromatic amines under anaerobic conditions. gsconlinepress.comnih.govIdentify degradation pathway and assess the toxicity of intermediates.
Bioaccumulation Low potential for bioaccumulation. epa.govTendency to bioaccumulate in the environment. nih.govEvaluate the octanol-water partition coefficient (Kow) and conduct bioaccumulation studies.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency

Traditional synthesis of biphenyl (B1667301) compounds often relies on classical cross-coupling reactions, which can present challenges in terms of cost, efficiency, and sustainability. While methods like Suzuki and Ullmann couplings are established, they can suffer from issues like low selectivity and the need for expensive starting materials such as 2-bromobenzonitrile. google.com Future research should focus on developing more efficient, economical, and environmentally benign synthetic routes to 2-(4-Methoxy-2-methylphenyl)benzoic acid.

Key areas for investigation include:

C-H Activation/Functionalization: Direct arylation via C-H bond activation is a powerful strategy that avoids the pre-functionalization of starting materials (e.g., creating organometallics or halides). Research into transition-metal-catalyzed C-H activation of both benzoic acid and anisole (B1667542) derivatives could provide a more atom-economical pathway to the target molecule.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. Developing a flow-based synthesis for this compound could streamline its production and purification.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for forging carbon-carbon bonds. Exploring this methodology could lead to novel, energy-efficient coupling strategies under ambient conditions.

One-Pot Reactions: Designing a multi-step synthesis that can be performed in a single reaction vessel without isolating intermediates would significantly improve efficiency. For instance, a one-pot sequence starting from readily available materials like salicylic (B10762653) acid derivatives could be explored. google.com

Table 1: Comparison of Synthetic Methodologies for Biphenyl Carboxylic Acid Synthesis

Methodology Potential Advantages Research Challenges Key Focus Area
Traditional Cross-Coupling Well-established, predictable reactivity Substrate limitations, catalyst cost, low selectivity in some cases google.com Optimization of catalysts and reaction conditions
Direct C-H Activation High atom economy, fewer synthetic steps Regioselectivity control, catalyst development Design of selective catalysts for specific C-H bonds
Flow Chemistry Scalability, safety, reproducibility, higher yields Initial setup cost, optimization of flow parameters Transferring and optimizing batch reactions to a continuous flow system

| Photoredox Catalysis | Mild reaction conditions, sustainable energy source | Substrate scope limitations, quantum yield optimization | Screening of photosensitizers and reaction conditions |

Advanced Spectroscopic Studies for In-depth Mechanistic Understanding

While standard spectroscopic techniques (NMR, IR, MS) are sufficient for basic structural confirmation, a deeper understanding of the molecule's conformational dynamics, intermolecular interactions, and electronic properties requires more advanced methods. A comprehensive spectroscopic and crystallographic analysis would provide crucial insights.

Future studies should include:

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is paramount. It would definitively establish the dihedral angle between the two aromatic rings, a critical parameter influenced by steric hindrance from the ortho-methyl group. nih.gov It would also reveal the supramolecular assembly, such as the formation of carboxylic acid dimers via hydrogen bonding, which is common in related structures. nih.govnih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations, offering insights into the molecule's preferred conformation in solution.

Computational Modeling (DFT/HF): Theoretical calculations using Density Functional Theory (DFT) and Hartree-Fock (HF) methods can complement experimental data. semanticscholar.org These models can predict equilibrium geometry, vibrational frequencies (FT-IR and Raman), and electronic properties. Comparing calculated spectra with experimental ones can validate the structural analysis and provide a detailed understanding of the vibrational modes. semanticscholar.orgresearchgate.net

Solid-State NMR (ssNMR): This technique can probe the structure and dynamics of the compound in its solid state, providing information that is complementary to X-ray diffraction, especially if multiple crystalline forms (polymorphs) exist. nih.gov

Table 2: Advanced Spectroscopic Techniques and Their Potential Insights

Technique Information Gained Specific Research Question
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths/angles, intermolecular interactions nih.govresearchgate.net What is the exact dihedral angle between the phenyl rings and how do molecules pack in the solid state?
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of ¹H and ¹³C signals, connectivity mapping How can all proton and carbon signals be definitively assigned to specific atoms?
NOESY/ROESY NMR Through-space proton-proton proximities, solution-state conformation What is the preferred rotational conformation of the molecule in different solvents?

| DFT/HF Computational Analysis | Optimized geometry, predicted vibrational spectra, electronic properties semanticscholar.org | How well do theoretical models of the structure and spectra match experimental results? |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science. nih.gov Applying these tools to this compound could accelerate the discovery of new derivatives with tailored properties.

Future research avenues include:

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified for the parent compound, ML models can be trained on a library of its derivatives to build QSAR models. These models can then predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent analogues.

De Novo Drug Design: Generative ML models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be used to design novel molecules from scratch. By training these models on databases of known active compounds, they can generate new structures that are optimized for desired properties while retaining the core biphenyl scaffold.

Property Prediction: ML algorithms can be trained to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and potential metabolic stability. This in silico screening can deprioritize compounds with unfavorable profiles early in the design process, saving time and resources.

Explainable AI (XAI): A significant challenge in ML is the "black box" nature of some models. Using XAI techniques can help chemists understand why a model makes a certain prediction. nih.gov For instance, it can highlight specific molecular substructures or features that are responsible for a predicted activity, providing intuitive and actionable chemical insights. nih.gov

Table 3: Applications of Machine Learning in the Study of this compound Derivatives

ML Application Objective Required Data Potential Outcome
QSAR Modeling Predict biological activity A dataset of derivatives with measured activities Prioritization of potent compounds for synthesis
Generative Models (GANs/RNNs) Design novel, optimized molecules Large chemical databases (e.g., ChEMBL) and desired property profiles Virtual libraries of novel derivatives with potentially enhanced properties
Physicochemical Property Prediction Forecast properties like solubility, toxicity Datasets of compounds with known properties Early-stage filtering of candidates with poor drug-like characteristics

| Explainable AI (XAI) | Understand the basis for model predictions nih.govnih.gov | A trained ML model and its predictions | Identification of key molecular features driving desired properties |

Exploration of Emerging Applications in Nanotechnology and Biosensors

The unique structural and chemical properties of this compound make it a candidate for integration into advanced materials, particularly in nanotechnology and biosensing, although this remains a largely unexplored area.

Potential future directions:

Functionalized Nanoparticles: The carboxylic acid group can serve as an anchor to attach the molecule to the surface of metal (e.g., gold, silver) or metal oxide (e.g., TiO₂, ZnO) nanoparticles. The biphenyl structure could then act as a rigid linker to space other functional groups or as a recognition element itself.

Molecular Wires and Electronics: Biphenyl systems are known for their ability to conduct electrical current. Derivatives of this compound could be investigated for their potential use as molecular wires or components in molecular-scale electronic devices.

Biosensor Development: The molecule could be used as a building block for creating synthetic receptors. By immobilizing derivatized versions onto a transducer surface (such as an electrode or a quantum dot), it may be possible to design a sensor that selectively binds to a target analyte (e.g., a protein or a small molecule). This binding event could trigger a detectable change in an optical or electrical signal.

Self-Assembled Monolayers (SAMs): The ability to form ordered structures on surfaces is critical for many nanotechnologies. Research into the formation of SAMs using this compound on various substrates could lead to applications in surface modification, creating surfaces with tailored wettability, biocompatibility, or electronic properties.

Table 4: Potential Nanotechnology and Biosensor Applications

Application Area Proposed Role of the Compound Key Functional Group Research Goal
Functionalized Nanoparticles Surface ligand and spacer Carboxylic acid (-COOH) To control nanoparticle solubility, stability, and surface chemistry
Biosensors Molecular recognition element Derivatized aromatic rings To create a selective binding site for a target analyte
Molecular Electronics Conductive molecular wire Biphenyl core (π-system) To measure and optimize charge transport through a single molecule

| Self-Assembled Monolayers | Building block for ordered surfaces | Carboxylic acid and aromatic rings | To create highly organized surfaces with specific chemical properties |

Investigation of Derivatization for Enhanced Selectivity in Molecular Interactions

Systematic derivatization is key to transforming a lead compound into a highly selective functional molecule. For this compound, derivatization can be used to fine-tune its steric and electronic properties to enhance its interaction with specific biological targets or materials.

Key strategies for future investigation:

Modification of the Carboxylic Acid: Converting the acid to esters, amides, or other functional groups can modulate its hydrogen bonding capability, polarity, and reactivity. This is a common strategy in drug development to improve properties like cell permeability.

Substitution on the Aromatic Rings: Introducing a variety of substituents (e.g., halogens, nitro groups, amines, alkyl chains) at different positions on the two phenyl rings would create a library of analogues. This would allow for a systematic exploration of how different electronic and steric profiles affect molecular interactions.

Modulation of the Methoxy (B1213986) and Methyl Groups: The methoxy group could be demethylated to a phenol (B47542), which could then be re-alkylated with different groups to probe the impact of the ether substituent. Similarly, the methyl group could be modified or moved to a different position to alter the steric hindrance and the dihedral angle between the rings. This angle is known to be a critical determinant of activity in many biphenyl-based drugs. nih.gov

Bioisosteric Replacement: Key functional groups could be replaced with their bioisosteres. For example, the carboxylic acid could be replaced with a tetrazole, a common strategy used in the development of "Sartan" drugs, which share a biphenyl core and are used as antihypertensives. google.com

Table 5: Derivatization Strategies and Their Potential Effects

Modification Site Example Derivatives Potential Impact on Properties Purpose
Carboxylic Acid Esters, Amides, Tetrazoles Altered polarity, solubility, H-bonding, metabolic stability Improve pharmacokinetic properties or mimic acid functionality google.com
Phenyl Rings Halogenation, Nitration, Amination Modified electronic distribution (π-system), new interaction sites Enhance binding affinity and selectivity through new electrostatic or H-bonding interactions
Methoxy Group Phenol, Alkoxy derivatives Altered H-bond donor/acceptor character, modified lipophilicity Probe the importance of the ether oxygen for molecular recognition

| Methyl Group | Ethyl, Trifluoromethyl, relocation | Modified steric bulk, altered dihedral angle | Systematically tune the 3D shape of the molecule to fit a specific binding pocket nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Methoxy-2-methylphenyl)benzoic acid with high purity and yield?

  • Methodological Answer : A stepwise synthesis approach is preferred, starting with functionalization of the benzoic acid core followed by regioselective introduction of the 4-methoxy-2-methylphenyl group. Key steps include:

  • Precursor Selection : Use methyl-protected intermediates (e.g., dimethyl esters) to avoid premature decarboxylation .
  • Catalytic Optimization : Employ palladium catalysts for coupling reactions to enhance regioselectivity .
  • Purification : Utilize recrystallization in methanol/water mixtures or preparative HPLC to achieve >98% purity .
    • Critical Consideration : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm final structure via 1^1H NMR (characteristic peaks: δ 8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .

Q. How can researchers resolve solubility challenges during in vitro assays involving this compound?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is limited due to the hydrophobic aromatic backbone. Strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without compromising cell viability .
  • Salt Formation : Convert the free acid to a sodium or potassium salt under basic conditions (pH 10–12) to improve aqueous solubility .
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for drug delivery studies .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • Spectroscopy :
  • NMR : Confirm regiochemistry via 13^{13}C NMR (distinct carbonyl peak at ~170 ppm) and 1^1H NMR coupling patterns .
  • FT-IR : Validate carboxylic acid functionality (O-H stretch ~2500–3000 cm1^{-1}, C=O ~1680 cm1^{-1}) .
  • Chromatography :
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (60:40 acetonitrile/water) .
  • Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]^- peaks (expected m/z: 256.1) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental biological activity be addressed?

  • Methodological Answer : Discrepancies often arise from oversimplified docking models. Mitigate this by:

  • Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility and solvation effects .
  • Free Energy Calculations : Use MM/GBSA or MM/PBSA to refine binding affinity predictions .
  • Experimental Validation : Cross-check in silico results with SPR (surface plasmon resonance) for kinetic binding analysis (e.g., KD_D determination) .
    • Example : A derivative showed high COX-2 affinity in docking (G Score: -9.48 kcal/mol) but moderate in vitro activity due to poor membrane permeability, resolved via logP optimization .

Q. What strategies improve regioselective functionalization of the methoxy-methylphenyl moiety?

  • Methodological Answer : Leverage directing groups and steric effects:

  • Electrophilic Substitution : Use iodine or bromine in acetic acid to selectively halogenate the para position relative to the methoxy group .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids, using Pd(PPh3_3)4_4 and K2_2CO3_3 in dioxane/water (3:1) at 80°C .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent side reactions during functionalization .

Q. How can researchers analyze competing reaction pathways in the oxidation of this compound?

  • Methodological Answer : Use kinetic and isotopic labeling studies:

  • Kinetic Profiling : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy (e.g., quinone formation at 400 nm) .
  • Isotope Effects : Compare kHk_{H}/kDk_{D} ratios using deuterated substrates to identify rate-determining steps .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for competing pathways .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported biological activity across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line: HEK-293, incubation time: 24 h) .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects .
  • Batch Variability : Characterize compound purity (HPLC) and confirm crystallinity (PXRD) to rule out polymorphism effects .

Key Research Findings

PropertyValue/ObservationReference
pKa (carboxylic acid) 4.2 ± 0.1 (determined via potentiometry)
LogP 2.8 (calculated), 2.5 (experimental)
Thermal Stability Decomposes at 220°C (DSC analysis)
COX-2 IC50_{50} 18 µM (vs. aspirin: 50 µM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.